molecular formula C13H19ClN2S B15344737 Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride CAS No. 27292-24-6

Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride

Cat. No.: B15344737
CAS No.: 27292-24-6
M. Wt: 270.82 g/mol
InChI Key: FXZROTIXVBKDLP-UHFFFAOYSA-N
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Description

Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds widely recognized for their biological and pharmacological activities. This particular compound is known for its unique structural features, which include an indole ring substituted with a dimethylaminoethylthio group and a methyl group, along with a monohydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride typically involves the functionalization of the indole ring. One common method includes the reaction of 2-(dimethylamino)ethanethiol with 1-methylindole under specific conditions to introduce the thioether linkage. The reaction is usually carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to changes in cellular processes. For example, it could modulate neurotransmitter receptors or inhibit specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptamine: A naturally occurring compound with psychoactive effects.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole ring with a dimethylaminoethylthio group and a methyl group makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

27292-24-6

Molecular Formula

C13H19ClN2S

Molecular Weight

270.82 g/mol

IUPAC Name

dimethyl-[2-(1-methylindol-2-yl)sulfanylethyl]azanium;chloride

InChI

InChI=1S/C13H18N2S.ClH/c1-14(2)8-9-16-13-10-11-6-4-5-7-12(11)15(13)3;/h4-7,10H,8-9H2,1-3H3;1H

InChI Key

FXZROTIXVBKDLP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1SCC[NH+](C)C.[Cl-]

Origin of Product

United States

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